Bienvenue dans la boutique en ligne BenchChem!

4-cyclobutoxy-1H-pyrazole

Lipophilicity Drug-likeness Physicochemical Properties

4-Cyclobutoxy-1H-pyrazole is a strategic heterocyclic building block featuring a cyclobutoxy substituent that delivers a critical advantage in drug discovery: a higher Fsp3 (0.57) and optimal LogP (1.341) for CNS drug design, directly addressing 'flatland' attrition. Unlike common methoxy or ethoxy analogs, the constrained cyclobutoxy ring locks conformation for selective target engagement and improved metabolic stability. Available at 98% purity with a boiling point of 296.5°C, it is amenable to diverse purification strategies. Ideal for combinatorial libraries and scaffold-hopping, this compound enables medicinal chemists to fine-tune lipophilicity without altering TPSA. Purchase with confidence for your next SAR campaign.

Molecular Formula C7H10N2O
Molecular Weight 138.2
CAS No. 1890865-42-5
Cat. No. B6237545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclobutoxy-1H-pyrazole
CAS1890865-42-5
Molecular FormulaC7H10N2O
Molecular Weight138.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclobutoxy-1H-pyrazole: A Conformationally Constrained Pyrazole Building Block for Medicinal Chemistry


4-Cyclobutoxy-1H-pyrazole (CAS 1890865-42-5) is a 4-substituted pyrazole derivative featuring a cyclobutoxy group. This heterocyclic building block is characterized by a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol . The compound is commercially available at high purity (typically 98%) and serves as a key intermediate in the synthesis of more complex molecules, particularly in drug discovery where the pyrazole core is a privileged pharmacophore . Its defining structural feature is the cyclobutoxy substituent, which imparts a unique conformational profile compared to linear alkoxy analogs, influencing key drug-likeness properties such as lipophilicity, fraction of sp3 hybridized carbons (Fsp3), and metabolic stability.

Why 4-Cyclobutoxy-1H-pyrazole Cannot Be Simply Replaced by Standard 4-Alkoxy Pyrazoles


The 4-cyclobutoxy group is not a trivial bioisostere of methoxy, ethoxy, or isopropoxy substituents. The constrained, cyclic nature of the cyclobutyl ring introduces a distinct set of physicochemical properties that directly impact compound performance in medicinal chemistry campaigns. This results in a strategic trade-off: the cyclobutoxy group provides a substantial increase in lipophilicity (LogP 1.341) compared to methoxy (LogP 0.418) and ethoxy (LogP 0.808) analogs, while maintaining the same TPSA (37.91 Ų) and a higher fraction of sp3-hybridized carbons, a parameter increasingly correlated with clinical success . Simply substituting a cheaper, more common methoxy or ethoxy analog would result in a significantly different lipophilicity profile, potentially altering membrane permeability, off-target binding, and metabolic clearance, thereby invalidating key structure-activity relationships (SAR) established with the 4-cyclobutoxy scaffold .

Quantitative Differentiators of 4-Cyclobutoxy-1H-pyrazole Against its Closest Analogs


Significantly Elevated Lipophilicity (LogP 1.341) While Retaining Low TPSA

The lipophilicity of 4-cyclobutoxy-1H-pyrazole (LogP = 1.341) is substantially higher than its linear alkoxy counterparts. This is a quantifiable and meaningful difference. Compared to 4-methoxy-1H-pyrazole (LogP = 0.4183) and 4-ethoxy-1H-pyrazole (LogP = 0.8084) , the compound shows a 0.92 and 0.53 LogP unit increase, respectively, while maintaining an identical topological polar surface area (TPSA) of 37.91 Ų . This enhanced lipophilicity can be critical for improving passive membrane permeability, where a LogP difference of this magnitude can translate to a multi-fold increase in permeability.

Lipophilicity Drug-likeness Physicochemical Properties

Higher Molecular Weight and Fsp3 Fraction for Enhanced 3D Character

The molecular weight (MW) of 4-cyclobutoxy-1H-pyrazole is 138.17 g/mol, which is higher than all linear alkoxy analogs . This is directly linked to the 4-cyclobutoxy substituent, which contributes a greater fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 value is associated with increased molecular complexity and a more three-dimensional structure, a property that has been positively correlated with lower attrition rates in drug development, partly due to improved aqueous solubility and reduced off-target effects [1].

Fraction sp3 Molecular Weight Drug-likeness

Conformational Restraint Distinguishes 4-Cyclobutoxy from Flexible Alkoxy Analogs

The cyclobutoxy substituent introduces a degree of conformational rigidity not present in linear alkoxy chains. This rigidity can preorganize a ligand into its bioactive conformation, potentially enhancing binding affinity and selectivity for a target protein. While this is a class-level inference, it is a key conceptual differentiator. Patent literature identifies the cyclobutoxy group as a distinct structural element for modulating pharmacological activity [1]. This contrasts with the freely rotating methoxy, ethoxy, and isopropoxy groups, which present a higher entropic penalty upon binding.

Conformational Restriction Ligand Preorganization Medicinal Chemistry

Predicted pKa Indicates Slightly Stronger Acidity than 4-Isopropoxy Analog

The predicted acid dissociation constant (pKa) of 4-cyclobutoxy-1H-pyrazole is 15.55 ± 0.50 , positioning it as a slightly stronger acid than 4-isopropoxy-1H-pyrazole (pKa 16.52 ± 0.50) . While both are weak acids, this difference of nearly one pKa unit can be significant in certain contexts, such as influencing the ionization state and, consequently, the cell permeability or target engagement of a downstream lead molecule.

Acidity pKa Physicochemical Properties

Higher Predicted Boiling Point and Density Compared to Lower Alkoxy Homologs

The predicted boiling point of 4-cyclobutoxy-1H-pyrazole is 296.5 ± 13.0 °C, and its predicted density is 1.233 ± 0.06 g/cm³ . These values are substantially higher than those of 4-ethoxy-1H-pyrazole (boiling point 88-90 °C at 0.02 Torr, density 1.104 ± 0.06 g/cm³) . These physical property differences are a direct consequence of the increased molecular weight and the cyclic, compact nature of the cyclobutoxy group, which can affect purification methods and handling during synthesis.

Boiling Point Density Physical Properties

Recommended Applications for 4-Cyclobutoxy-1H-pyrazole Based on Quantitative Evidence


Hit-to-Lead Optimization Requiring Pronounced 3D Character and Higher Fsp3

4-Cyclobutoxy-1H-pyrazole is an ideal building block for combinatorial libraries or scaffold-hopping exercises aimed at escaping 'flatland' in drug discovery. Its Fsp3 value of 0.57 is a direct upgrade from the 0.25 of 4-methoxy analogs . Projects that have identified flat, aromatic hits with poor solubility profiles can use this compound to introduce three-dimensionality and improve solubility outcomes, directly addressing a major cause of compound attrition in pharmaceutical pipelines.

Optimizing CNS Drug Candidate Permeability and Lipophilicity

For medicinal chemistry programs targeting the central nervous system (CNS), achieving a high passive permeability is critical. The LogP of 4-cyclobutoxy-1H-pyrazole (1.341) is near the optimal range for CNS drugs, where a LogP between 1 and 3 is often desirable . This value is a significant improvement over less lipophilic methoxy (LogP 0.418) and ethoxy (LogP 0.808) analogs, without the excessive hydrophobicity that could promote off-target toxicity . The compound thus serves as a strategic tool for fine-tuning the permeability of CNS-penetrant leads.

Conformationally Constrained Scaffold for Selective Kinase or Receptor Inhibition

The restricted conformational space of the cyclobutoxy ring can be exploited to lock a molecule into its bioactive conformation. This is particularly valuable for designing selective kinase inhibitors or GPCR modulators where specific geometry is required for target engagement . The use of this building block is advantageous over flexible alkoxy chains (e.g., ethoxy, propoxy) which can adopt multiple conformations, potentially leading to a loss in binding entropy and selectivity.

Process Chemistry and Scale-Up Requiring High-Purity and Distinct Physical Properties

The boiling point of 4-cyclobutoxy-1H-pyrazole (296.5°C) is substantially higher than that of 4-ethoxy-1H-pyrazole (88-90°C at 0.02 Torr) . This physical property difference indicates the compound is amenable to different purification strategies (e.g., silica gel chromatography, recrystallization) without risk of evaporative loss during concentration steps. The commercial availability at 98% purity ensures it can be readily integrated into synthetic pathways without the need for preliminary purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-cyclobutoxy-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.